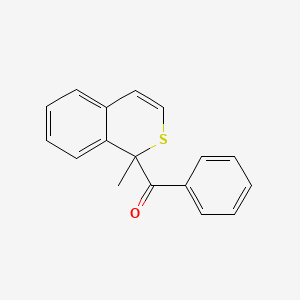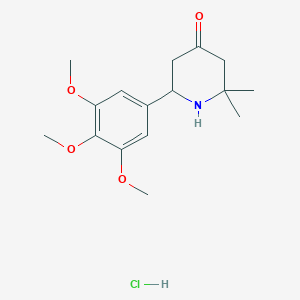
Ethyl 4-(triphenylstannyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(triphenylstannyl)butanoate is an organotin compound that features a tin atom bonded to three phenyl groups and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-(triphenylstannyl)butanoate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of triphenyltin chloride with ethyl 4-bromobutanoate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(triphenylstannyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The triphenylstannyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester group.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Products include tin oxides and modified esters.
Reduction: The primary product is ethyl 4-hydroxybutanoate.
Substitution: Various organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(triphenylstannyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-(triphenylstannyl)butanoate involves its interaction with various molecular targets. The tin atom can coordinate with different ligands, influencing the reactivity of the compound. In biological systems, it may interact with enzymes or proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(trimethylstannyl)butanoate
- Ethyl 4-(tributylstannyl)butanoate
- Ethyl 4-(triphenylsilyl)butanoate
Uniqueness
Ethyl 4-(triphenylstannyl)butanoate is unique due to the presence of the triphenylstannyl group, which imparts distinct reactivity and stability compared to other organotin compounds. Its structural features make it particularly useful in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
89741-52-6 |
|---|---|
Formule moléculaire |
C24H26O2Sn |
Poids moléculaire |
465.2 g/mol |
Nom IUPAC |
ethyl 4-triphenylstannylbutanoate |
InChI |
InChI=1S/C6H11O2.3C6H5.Sn/c1-3-5-6(7)8-4-2;3*1-2-4-6-5-3-1;/h1,3-5H2,2H3;3*1-5H; |
Clé InChI |
ZIOHMUXANYRMJD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


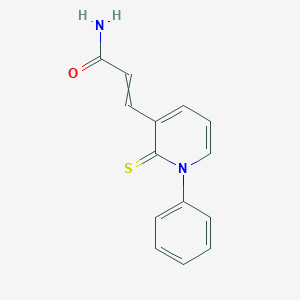
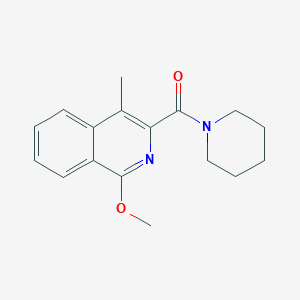
![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
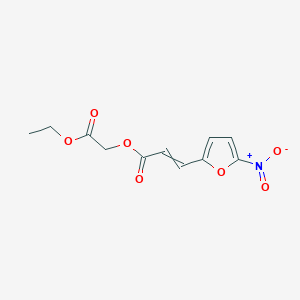
![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)
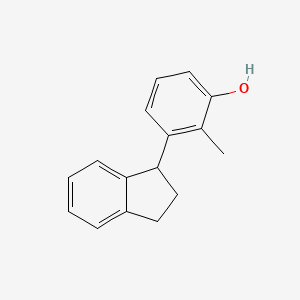

![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
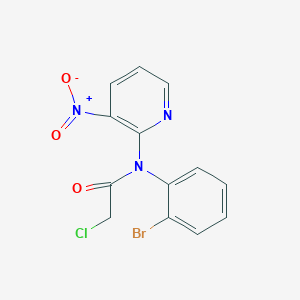
![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)

